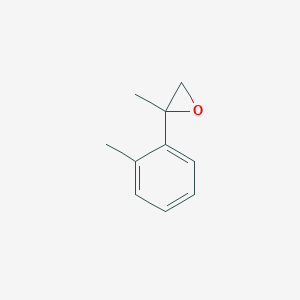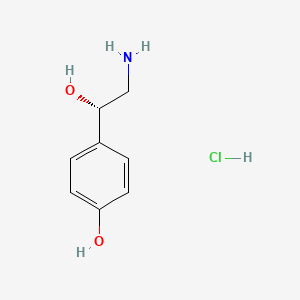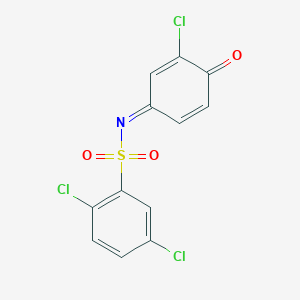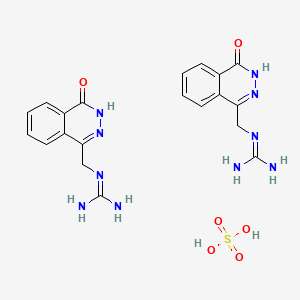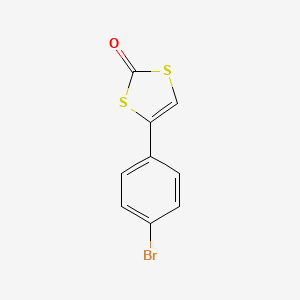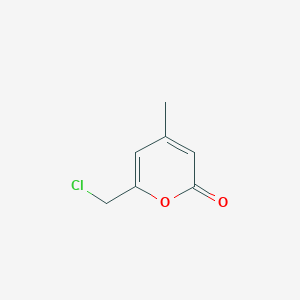
6-(Chloromethyl)-4-methyl-2H-pyran-2-one
Overview
Description
6-(Chloromethyl)-4-methyl-2H-pyran-2-one, also known as CMMP, is a heterocyclic compound with a molecular formula of C7H7ClO2. It is a white crystalline solid with a melting point of 80-82°C. CMMP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound reacts with secondary amines, leading to products like 2-aminomethyl derivatives of kojic acid and 2-amino-6-methyl derivatives (Konopíková et al., 1996).
- It serves as a precursor in the preparation of various naphtho[1,2-b]pyrans, important in the synthesis of different chemical derivatives (Cotterill et al., 1998).
Applications in Materials Science
- Pyran-2-one derivatives, including 6-(chloromethyl)-4-methyl-2H-pyran-2-one, show potential as corrosion inhibitors for metals in acidic environments, as demonstrated in electrochemical studies (El Hattak et al., 2021).
- The compound's derivatives have been explored for their nonlinear optical properties, indicating potential applications in electro-optical devices (Moylan et al., 1996).
Biomedical Research
- Some derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral properties, showing notable activity against various pathogens [(Aytemir et al., 2011)](https://consensus.app/papers/synthesis-activities-mannich-bases-acid-derivatives-aytemir/b8ddae780a305503a668d1882bd19d27/?utm_source=chatgpt).
- In the field of seed germination, a derivative, 3-methyl-2H-furo[2,3-c]pyran-2-one, has been identified as a key agent in smoke that promotes seed germination in various plant species (Flematti et al., 2005).
Other Chemical Applications
- The compound is utilized in the synthesis of various 2H-pyran-2-one derivatives, which have diverse applications in organic chemistry and pharmaceutical research (Kvita & Sauter, 1990).
- It is also involved in the synthesis of complex molecules such as unsymmetrical pyrazolylmethylpyridine metal complexes, which are catalysts for ethylene oligomerization reactions, highlighting its importance in industrial chemistry (Nyamato et al., 2014).
properties
IUPAC Name |
6-(chloromethyl)-4-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIDLGSVCGOJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560801 | |
| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
CAS RN |
4394-75-6 | |
| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



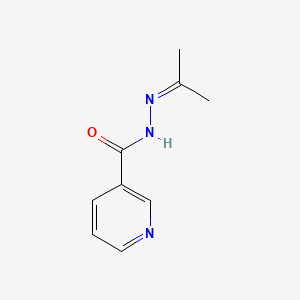
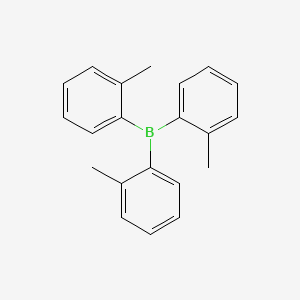
![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)
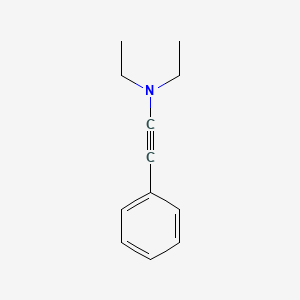
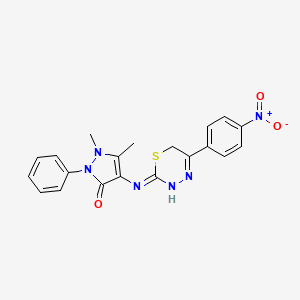
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![2-(3-methylphenyl)-4-[(3-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B1655801.png)
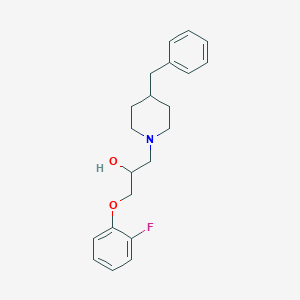
![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)
